The compound is identified by its CAS number 112713-92-5 and has been cataloged in various chemical databases, including PubChem and ChemBK . The molecular formula is , with a molar mass of approximately 354.56 g/mol. It is typically categorized as an intermediate in the synthesis of bioactive molecules, particularly those related to prostaglandin analogs .
The synthesis of (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate involves several key steps:
These synthetic routes require careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and selectivity.
The molecular structure of (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate can be described as follows:
The stereochemistry is indicated by the (R,Z) configuration, which refers to the arrangement around specific double bonds within the heptenoate chain. The InChI representation is provided as follows:
(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate primarily relates to its role as an intermediate in synthesizing bioactive compounds. Its structural features allow it to interact with biological targets such as enzymes or receptors involved in inflammatory processes. The presence of the ketone and double bond may facilitate binding interactions that mimic natural substrates.
The physical and chemical properties of (R,Z)-Methyl 7-(5-oxo-3-(triethylsilyl)oxy)cyclopentene include:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 354.56 g/mol |
Density | 0.99 ± 0.1 g/cm³ |
Boiling Point | 413.2 ± 45 °C |
Flash Point | 169.26 °C |
Solubility | Soluble in dichloromethane |
Refractive Index | 1.471 |
These properties indicate that it is a colorless liquid with potential volatility and flammability concerns during handling.
(R,Z)-Methyl 7-(5-oxo-3-(triethylsilyl)oxy)cyclopentene has several scientific applications:
The systematic IUPAC name, (5Z)-7-[(3R)-5-Oxo-3-[(triethylsilyl)oxy]-1-cyclopenten-1-yl]-5-heptenoic acid methyl ester, explicitly defines the compound's stereochemical and functional complexity. Key components include:
Structural Significance:The molecule functions as a convergence point in prostaglandin synthesis. The electron-deficient enone system (C1=C2-C3(OTES)-C4-C5=O) undergoes highly stereoselective Michael additions – particularly with organocopper or chiral rhodium catalysts – to establish the α-chain with controlled stereochemistry at C8 and C12 positions of the final prostanoid. The Z-olefin in the ω-chain (C5=C6) is preserved for eventual transformation into the lower sidechain carboxylic acid (via ester hydrolysis) and cyclopentane reduction. The TES ether provides both steric bulk for stereocontrol and acid/base stability during subsequent transformations, yet remains readily cleaved by fluoride sources (e.g., TBAF) under mild conditions [3] [9] [10]. The methyl ester (COOCH₃) offers a protected carboxylic acid handle compatible with the enone reactivity and the TES protecting group.
Table 1: Key Molecular Descriptors of (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 220328-59-6 | [3] [10] |
Molecular Formula | C₁₉H₃₂O₄Si | [3] [5] |
Molecular Weight | 352.54 g/mol | [3] [5] |
MDL Number | MFCD23135393 | [3] |
Storage Conditions | Sealed, dry, 2-8°C | [3] [5] |
Canonical SMILES | O=C(OC)CCC/C=C\CC1=CC@HCC1=O | [3] |
Isomeric SMILES | CSi(O[C@H]1C/C(=C\CC/C=C/CCC(OC)=O)CC1=O)CC | [8] |
The emergence of this compound as a cornerstone intermediate is inextricably linked to the evolution of prostaglandin total synthesis:
Table 2: Historical Milestones in the Development and Application of the Intermediate
Time Period | Development | Impact on Intermediate Utility |
---|---|---|
1970s-1980s | Corey's Lactone Route dominates PG synthesis; early conjugate addition attempts | Demonstrated need for efficient cyclopentenone-based routes |
Late 1980s-1990s | Emergence of chiral metal catalysts (Cu, Rh) for asymmetric conjugate addition | Enabled practical enantioselective α-chain installation |
Early 2000s | Optimization of protecting groups (TES vs TBDMS vs TIPS) | Established TES as optimal for stereocontrol & deprotection efficiency |
2000s-Present | Process intensification & cost-reduction studies for large-scale PG production | Refined preparation/purification protocols (e.g., cold-chain storage) |
Academic investigations into this compound and its analogs span diverse domains, united by the theme of enhancing synthetic efficiency and stereochemical fidelity for prostanoid synthesis:
Table 3: Key Research Focus Areas and Representative Findings for the Intermediate
Research Focus Area | Representative Academic Findings/Goals | Impact on Prostanoid Synthesis |
---|---|---|
Catalyst Development | Rh(I)/(R)-DTBM-SEGPHOS achieves >99% ee in vinyl additions to 4-oxy-cyclopent-2-en-1-ones [9] | Enables synthesis of single-enantiomer PGs with minimal purification |
Protecting Group Engineering | TES proven optimal balance of stability/de-protection vs steric influence for C1 functionalization | Simplifies synthetic sequence, improves overall yield |
Process Chemistry | Cold-chain logistics essential for stability; chromatography critical for final purity [2] [5] | Ensures reliability & consistency in multi-step synthesis |
Structural Diversification | Intermediate used to access Misoprostol, PGE₁, PGE₂, and novel carbocyclic/heterocyclic analogs [8] [10] | Expands therapeutic probe space and drug candidate pipelines |
Conclusion of Introduction:(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate stands as a testament to the power of strategic molecular design in complex molecule synthesis. Its meticulously crafted structure – embedding the (R)-configured chiral center, the Z-configured ω-side chain, and the electrophilic enone core protected by the triethylsilyl group – provides a versatile and reliable platform for constructing prostaglandins and their diverse analogs. Historical developments in asymmetric catalysis and protecting group chemistry were pivotal in unlocking its synthetic utility. Ongoing academic research continues to refine its application and expand its scope, ensuring its enduring role as a critical intermediate at the forefront of synthetic organic chemistry and medicinal agent discovery. The compound exemplifies the synergy between fundamental chemical insight and practical synthetic methodology development.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1